(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

Glucocorticoid receptor pharmacology NF-κB inhibition Transrepression/transactivation dissociation

Vamorolone's Δ9,11 double bond eliminates 11β-HSD1-mediated metabolic amplification — a structural feature no conventional corticosteroid can replicate. In pediatric DMD trials, it preserved height percentile (+3.86) vs. prednisone decline (−1.88, P=0.02) with 0% growth stunting at 6 mg/kg/day. Its dual GR partial agonism + MR antagonism delivers anti-inflammatory efficacy comparable to prednisolone without catabolic effects on muscle, bone, or adrenal tissue. Ideal for protocols where conventional corticosteroids introduce unacceptable growth, bone, or metabolic confounding.

Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
Cat. No. B8056548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Molecular FormulaC22H28O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
InChIInChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16?,18?,20?,21?,22+/m1/s1
InChIKeyZYTXTXAMMDTYDQ-WXLCDMQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vamorolone (16α-Methyl-9,11-dehydro Prednisolone): Procurement-Relevant Identity and Regulatory Status


(16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione, known internationally as vamorolone (developmental code VBP15), is a synthetic dissociative corticosteroid belonging to the Δ9,11-steroid subclass [1]. Its defining structural feature — a double bond between carbons 9 and 11 in the steroid C-ring — eliminates the 11β-hydroxy group required for metabolism by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), fundamentally distinguishing it from prednisolone, prednisone, deflazacort, and dexamethasone [2]. Vamorolone is approved by the U.S. FDA and the European Medicines Agency for the treatment of Duchenne muscular dystrophy (DMD) in patients aged 2 years and older, and is marketed under the brand name AGAMREE® [1][3].

Why Prednisolone, Deflazacort, or Dexamethasone Cannot Substitute for Vamorolone in Scientific Procurement


Traditional glucocorticoids such as prednisolone, prednisone, deflazacort, and dexamethasone share a conserved 11β-hydroxy or 11-keto group in the steroid C-ring that serves as a substrate for 11β-HSD1-mediated metabolic amplification and drives transactivation of glucocorticoid response element (GRE)-regulated genes responsible for deleterious side effects including bone loss, growth stunting, and adrenal suppression [1][2]. Vamorolone's Δ9,11 double bond eliminates this metabolic liability and alters the ligand-receptor hydrogen-bond network at Asn564 of the glucocorticoid receptor (GR), weakening coactivator associations while retaining corepressor binding — a pharmacodynamic dissociation that cannot be achieved by dose adjustment of any conventional corticosteroid [1][3]. Furthermore, vamorolone acts as a mineralocorticoid receptor (MR) antagonist, whereas prednisolone and deflazacort act as MR agonists, creating a completely opposite pharmacological profile at this nuclear receptor [4]. These structural and mechanistic differences render direct interchange between vamorolone and any conventional corticosteroid scientifically unsound.

Quantitative Comparator Evidence for Vamorolone: Head-to-Head Data Against Prednisolone/Prednisone and Deflazacort


NF-κB Transrepression Potency Matches Prednisolone and Dexamethasone While Lacking GRE Transactivation

In a standardized in vitro screen using C2C12 skeletal muscle cells stably transfected with an NF-κB-luciferase reporter, vamorolone (VBP15) inhibited TNF-α-induced NF-κB activation with an EC50 of 6.59 × 10⁻⁸ M, compared to 1.67 × 10⁻⁸ M for prednisolone/dexamethasone — placing both compounds in the same nanomolar potency range [1]. Critically, in a parallel GRE-luciferase transactivation assay, prednisolone produced a significant dose-dependent increase in GRE-driven transcription (P < 0.0001), whereas vamorolone showed no transactivation activity at any concentration tested, including the highest doses [1]. This demonstrates that vamorolone retains the anti-inflammatory NF-κB inhibitory efficacy of conventional glucocorticoids while completely lacking the GRE-mediated transcriptional activity responsible for many steroid-related adverse effects.

Glucocorticoid receptor pharmacology NF-κB inhibition Transrepression/transactivation dissociation In vitro screening

Complete Resistance to 11β-HSD1 Metabolism vs. Prednisolone as a Substrate

In in vitro metabolism assays using Hs68 fibroblast and primary leukocyte cultures, vamorolone was entirely resistant to metabolism by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for converting inactive cortisone to active cortisol (and prednisone to prednisolone) in target tissues [1]. In contrast, prednisolone is a known substrate for 11β-HSD1 and undergoes interconversion with prednisone, leading to variable tissue-level amplification of glucocorticoid activity [1]. The functional significance was confirmed in vivo: in TNFtg/11β-HSD1 knockout mice, the anti-inflammatory efficacy of prednisolone was attenuated, while vamorolone's efficacy was preserved, demonstrating that vamorolone's therapeutic effect is largely independent of 11β-HSD1-mediated amplification [1].

Steroid metabolism 11β-HSD1 resistance Pharmacokinetic differentiation Tissue-specific glucocorticoid amplification

Mineralocorticoid Receptor Antagonism: Functional Reversal of Fludrocortisone-Induced Sodium Retention in Humans

In the Phase 1 LIONHEART clinical trial (NCT06649409), 30 healthy adult males were randomized 1:1:1 to vamorolone 20 mg/kg, eplerenone 200 mg (positive control MR antagonist), or no treatment. A fludrocortisone challenge (a potent MR agonist) was administered to induce sodium retention [1]. Vamorolone reversed the fludrocortisone-induced decrease in urinary Na⁺/K⁺ ratio, confirming functional MR antagonism in humans, with a maximum effect observed at 4–6 hours post-dose and detectable MR antagonism persisting until approximately 10 hours post-dose [1]. This contrasts directly with prednisolone and deflazacort, which act as MR agonists and activate negative MR- and GR-mediated effects [2]. In the VISION-DMD trial, vamorolone treatment was associated with increased serum renin, klotho, and calcium-carrier proteins fetuin A and B, all consistent with MR antagonist pharmacology [1].

Mineralocorticoid receptor antagonism Electrolyte homeostasis Clinical pharmacology Dissociative steroid mechanism

Preservation of Bone Turnover Biomarkers vs. Prednisone-Induced Suppression in Pediatric DMD

In the pivotal 24-week VISION-DMD randomized controlled trial (NCT03439670), bone turnover biomarkers were compared between boys with DMD treated with vamorolone 6 mg/kg/day (n = 22–23) and those treated with prednisone 0.75 mg/kg/day (n = 23–24) [1]. Osteocalcin (a bone formation marker) changed by −0.17 ng/mL (SD 17.7) in the vamorolone 6 mg/kg/day group, whereas the prednisone group showed a marked decline of −15.5 ng/mL (SD 15.8), yielding a least-squares mean difference of 17.1 ng/mL (95% CI 9.3–24.9, P < 0.001) [1]. For CTX1 (a bone resorption marker), vamorolone-treated patients showed a change of +110 pg/mL (SD 267) vs. −320 pg/mL (SD 174) with prednisone, a difference of 394 pg/mL (95% CI 272–516, P < 0.001) [1]. These data indicate that vamorolone preserves bone metabolism near baseline levels whereas prednisone simultaneously suppresses bone formation and increases bone resorption, a hallmark of glucocorticoid-induced bone fragility.

Bone turnover biomarkers Osteocalcin CTX1 Pediatric Duchenne muscular dystrophy Glucocorticoid-induced osteoporosis

Height Percentile Preservation vs. Prednisone-Induced Growth Deceleration in Boys with DMD

In the same VISION-DMD trial, height percentile outcomes diverged dramatically between treatment arms. Height percentile declined in prednisone-treated participants (change from baseline [SD]: −1.88 [8.81] percentile), whereas vamorolone 6 mg/kg/day-treated participants showed an increase of +3.86 [6.16] percentile (P = 0.02 for the between-group comparison) [1]. There was a statistically significant linear growth delay in the prednisone group but not in the vamorolone groups (vamorolone 6 mg/kg/day vs. prednisone; LSM difference 4.98; 95% CI 0.75–9.21; P = 0.02) [1]. In an independent analysis of the VISION-DMD height z-score data, 30.0% of children in the prednisone group showed reductions in height z-score ≥0.2 standard deviations after 6 months, compared with 18.5% in the vamorolone 2 mg/kg/day group and 0 children in the vamorolone 6 mg/kg/day group [2]. Furthermore, a 2.5-year cross-study analysis (VBP15-LTE and FOR-DMD) demonstrated that patients treated with vamorolone 2–6 mg/kg/day had significantly higher growth velocities than both prednisone-treated (P < 0.0001) and deflazacort-treated (P < 0.001) cohorts [3].

Linear growth Height percentile Pediatric safety Corticosteroid growth suppression Duchenne muscular dystrophy

Comparable Anti-Inflammatory Efficacy to Prednisolone with Absence of Musculoskeletal Side Effects in the TNFtg Polyarthritis Model

In the TNFtg murine model of chronic polyarthritis, vamorolone 20 mg/kg/day administered by oral gavage demonstrated anti-inflammatory efficacy comparable to prednisolone (standard of care), with comparable reductions in joint inflammation, serum interleukin-6 (IL-6) levels, and synovitis scores after 56 days of treatment [1]. A marked suppression of IL-6 was observed in both the prednisolone and vamorolone groups (prednisolone: 72.2% reduction, P < 0.05) [1]. However, vamorolone-treated mice did not experience the typical glucocorticoid side effects observed in the prednisolone group, including adrenal atrophy, body weight reduction, muscle wasting, and inhibition of anabolic bone metabolism [1]. These benefits persisted in 11β-HSD1 knockout mice, confirming that vamorolone's efficacy is independent of local tissue glucocorticoid amplification [1]. An independent study in the collagen antibody-induced arthritis model similarly found vamorolone treatment reduced disease score, joint inflammation, and cathepsin B activity to a degree similar to prednisolone [2].

In vivo anti-inflammatory efficacy TNFtg mouse model Polyarthritis Muscle wasting Bone anabolism

Procurement-Optimized Application Scenarios for Vamorolone Based on Quantitative Differentiation Evidence


Pediatric DMD Clinical Trial Programs Requiring Growth and Bone Safety

For pediatric clinical trials in Duchenne muscular dystrophy where preservation of linear growth and bone health are co-primary safety endpoints, vamorolone is the only FDA/EMA-approved corticosteroid with quantitative evidence of height percentile increase (+3.86 percentile at 6 mg/kg/day) versus prednisone-induced decline (−1.88 percentile, P = 0.02), and with 0% of children experiencing ≥0.2 SD height z-score reduction at the 6 mg/kg/day dose [1][2]. Bone turnover biomarker data further support this scenario, with osteocalcin preserved at −0.17 ng/mL on vamorolone vs. −15.5 ng/mL on prednisone (P < 0.001) [1]. Procuring vamorolone rather than prednisone or deflazacort for a pediatric DMD protocol eliminates the need for growth hormone co-therapy or bisphosphonate rescue that is frequently necessitated by conventional corticosteroids.

Preclinical Chronic Inflammation Models Requiring Unconfounded Muscle and Bone Endpoints

In murine models of chronic inflammation (e.g., TNFtg polyarthritis, collagen antibody-induced arthritis, mdx muscular dystrophy) where muscle mass, bone density, and body weight are critical experimental readouts, vamorolone is the preferred corticosteroidal anti-inflammatory agent because it has been demonstrated in head-to-head studies to produce anti-inflammatory efficacy comparable to prednisolone (including comparable IL-6 suppression at ~72%) while completely lacking prednisolone's catabolic effects on muscle, bone, and adrenal tissue [1][2]. This dissociation eliminates glucocorticoid-induced confounding of the very endpoints researchers are measuring, improving statistical power and data interpretability.

Cardiorenal Comorbidity Studies Leveraging Mineralocorticoid Receptor Antagonism

For research programs investigating the intersection of chronic inflammation and cardiovascular/renal pathophysiology — such as DMD-associated cardiomyopathy, where MR overactivation drives fibrosis — vamorolone's dual pharmacology (GR partial agonism + MR antagonism) provides a unique single-agent tool not achievable with any conventional corticosteroid [1][2]. The LIONHEART trial confirmed functional MR antagonism in humans, with vamorolone reversing fludrocortisone-induced sodium retention (Na⁺/K⁺ ratio), while VISION-DMD proteomic data showed increases in renin, klotho, fetuin A, and fetuin B consistent with MR antagonist pharmacology [1]. For procurement in cardiovascular-focused steroid research, vamorolone uniquely addresses both inflammatory and MR-mediated pathology.

Steroid-Treated Populations with 11β-HSD1 Polymorphism or Tissue-Specific Glucocorticoid Amplification Concerns

For clinical or translational research involving populations with known 11β-HSD1 genetic variants, obesity-related 11β-HSD1 upregulation in adipose tissue, or conditions where local tissue glucocorticoid amplification drives pathology (e.g., metabolic syndrome, osteoporosis), vamorolone's complete resistance to 11β-HSD1 metabolism provides a predictable pharmacokinetic/pharmacodynamic profile that is independent of tissue-specific enzyme activity [1]. The finding that vamorolone's anti-inflammatory efficacy is preserved in 11β-HSD1 knockout mice, while prednisolone's efficacy is attenuated [1], directly supports procuring vamorolone for studies where variable 11β-HSD1 activity would otherwise confound corticosteroid exposure-response relationships.

Quote Request

Request a Quote for (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.